Product packaging for 4-Methyl-1-heptyn-3-OL(Cat. No.:CAS No. 87777-46-6)

4-Methyl-1-heptyn-3-OL

Cat. No.: B1612833
CAS No.: 87777-46-6
M. Wt: 126.2 g/mol
InChI Key: WONUPNLSAKXVSN-UHFFFAOYSA-N
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Description

Contextualization within Alkynol Chemistry and Branched Alcohols

4-Methyl-1-heptyn-3-ol, with the chemical formula C8H14O, is classified as a secondary alcohol and a terminal alkyne. nih.gov The presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (C≡C) within the same molecule defines it as an alkynol. These functional groups are key to its reactivity. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a leaving group, while the alkyne moiety allows for a variety of addition reactions.

The structure also features a methyl group at the fourth carbon position, making it a branched alcohol. This branching introduces a chiral center at the carbon bearing the hydroxyl group (C3) and another at the carbon with the methyl group (C4), leading to the possibility of multiple stereoisomers. mdpi.com The study of branched alcohols is significant in organic chemistry as they are common structural motifs in many natural products and biologically active compounds. chinesechemsoc.orgacs.org The synthesis of specific stereoisomers of branched alcohols is a key challenge and a major focus of modern synthetic chemistry. chinesechemsoc.org

Fundamental Significance in Organic Synthesis and Stereochemical Science

The bifunctional nature of this compound makes it a valuable building block in organic synthesis. The alkyne can be transformed into a variety of other functional groups, including alkanes, alkenes, ketones, and aldehydes, through reactions such as hydrogenation, hydration, and oxidation. The alcohol group can undergo esterification, etherification, or oxidation to a ketone. This versatility allows for the construction of more complex molecular architectures.

The presence of two stereogenic centers in this compound makes it a significant subject in stereochemical science. The spatial arrangement of the atoms in its different stereoisomers can lead to distinct biological activities. This is particularly relevant in fields like pharmacology and agrochemistry, where the specific three-dimensional structure of a molecule is often crucial for its function. mdpi.comresearchgate.net Research into the stereoselective synthesis of compounds like this compound is therefore of high importance.

Overview of Key Research Domains for this compound Studies

Academic research on this compound is concentrated in several key areas:

Synthetic Methodology: Developing new and efficient ways to synthesize this compound and its derivatives is a primary focus. This includes the exploration of stereoselective methods to produce specific enantiomers and diastereomers. mdpi.com One common synthetic route involves the hydroboration-oxidation of 4-methyl-1-heptyne.

Reaction Mechanisms: Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. The interplay between the alcohol and alkyne functional groups often leads to interesting and complex reaction pathways.

Stereochemical Analysis: The separation, identification, and characterization of the different stereoisomers of this compound are important areas of investigation. Techniques like chiral chromatography are employed for this purpose. jiangnan.edu.cn

Applications in Total Synthesis: this compound can serve as a key intermediate in the total synthesis of complex natural products and other target molecules. Its structural features can be strategically incorporated into larger, more intricate structures.

Biological Activity Studies: While this article does not delve into specific biological effects, it is worth noting that a significant research domain involves investigating the biological activities of the different stereoisomers of this compound and its derivatives. mdpi.comresearchgate.net

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol nih.govsigmaaldrich.com
IUPAC Name4-methylhept-1-yn-3-ol nih.gov
CAS Number87777-46-6 nih.govsigmaaldrich.com
Density0.865 g/mL at 25 °C sigmaaldrich.com
Flash Point65.6 °C (150.1 °F) sigmaaldrich.com
SMILES StringCCCC(C)C(O)C#C sigmaaldrich.com
InChI1S/C8H14O/c1-4-6-7(3)8(9)5-2/h2,7-9H,4,6H2,1,3H3 nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1612833 4-Methyl-1-heptyn-3-OL CAS No. 87777-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylhept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h2,7-9H,4,6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONUPNLSAKXVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607206
Record name 4-Methylhept-1-yn-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87777-46-6
Record name 4-Methylhept-1-yn-3-ol
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Record name 4-Methyl-1-heptyn-3-ol
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Advanced Synthetic Methodologies and Stereoselective Approaches to 4 Methyl 1 Heptyn 3 Ol

Chemoenzymatic Synthesis of 4-Methyl-1-heptyn-3-OL Stereoisomers

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering efficient routes to enantiomerically pure compounds. In the case of this compound, this approach has been pivotal in the preparation of all four of its possible stereoisomers.

Multi-Enzymatic Cascade Reactions for Stereocenter Creation.benchchem.comnih.gov

A typical one-pot sequential enzymatic synthesis of the four stereoisomers of this compound is conducted in a buffered solution at a controlled temperature. nih.gov The process begins with the addition of the first enzyme to the starting material, 4-methylhept-4-en-3-one, along with a cofactor regeneration system. nih.gov After the first enzymatic reduction is complete, the second enzyme is added to the reaction mixture to catalyze the reduction of the carbonyl group, ultimately yielding the desired stereoisomer of this compound. nih.gov The final products are then extracted and purified. nih.gov

This multi-enzyme approach has been successfully used to produce all four stereoisomers of this compound with high stereoselectivity and in good yields on a laboratory scale. nih.gov

Ene-Reductase Catalysis in Alkene Stereoselective Reduction.benchchem.com

Ene-reductases, particularly those from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govresearchgate.net In the synthesis of this compound stereoisomers, ene-reductases are employed to stereoselectively reduce the C=C double bond of the starting material, 4-methylhept-4-en-3-one. nih.gov This initial reduction establishes the first stereocenter at the C4 position. nih.gov

The stereochemical outcome of this reduction is dependent on the specific ene-reductase used. nih.gov For example, different variants of the OYE enzyme, such as OYE2.6 and a mutant of OYE1 (OYE1-W116V), can produce opposite stereoisomers of the intermediate ketone. nih.gov This selectivity is a key factor in being able to synthesize all four possible stereoisomers of the final alcohol. nih.gov The application of ene-reductases offers a green and efficient method for setting the stereochemistry at the β-carbon relative to the carbonyl group. acs.org

Alcohol Dehydrogenase Catalysis in Carbonyl Stereoselective Reduction.benchchem.com

Following the ene-reductase-catalyzed reduction of the alkene, the second stereocenter is introduced at the C3 position through the stereoselective reduction of the carbonyl group. This transformation is catalyzed by alcohol dehydrogenases (ADHs). nih.gov ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors like NAD(P)H. frontiersin.orgmdpi.com

The stereoselectivity of ADHs is crucial for controlling the configuration of the resulting hydroxyl group. acs.org By selecting the appropriate ADH, either the (R)- or (S)-alcohol can be obtained from the same ketone intermediate. nih.gov For instance, ADH440 and ADH270 are two examples of alcohol dehydrogenases that exhibit complementary stereoselectivity, allowing for the synthesis of both epimers at the C3 position. nih.gov The use of enantiocomplementary ADHs is a common strategy to access both enantiomers of a chiral alcohol. nih.gov

Lipase-Mediated Enantioselective Resolutions and Transformations for this compound Precursors.nih.govnih.gov

Lipases are another important class of enzymes in organic synthesis, valued for their ability to catalyze the enantioselective acylation or hydrolysis of racemic alcohols and their esters. nih.gov This process, known as kinetic resolution, allows for the separation of enantiomers from a racemic mixture.

In the context of this compound synthesis, lipase-mediated resolution can be applied to precursors to obtain enantiomerically enriched starting materials. For example, the kinetic resolution of racemic 4-methyl-1-heptyn-4-en-3-ol, a component of some insecticides, has been achieved through enantioselective transesterification using lipases. scispace.com This method can provide access to specific stereoisomers that can then be carried forward to synthesize the desired stereoisomer of this compound. The choice of lipase (B570770) and reaction conditions, such as the acyl donor and solvent, is critical for achieving high enantioselectivity. acs.orgnih.gov

Optimization of Biocatalytic Systems for Enantiopurity and Yield of this compound.benchchem.com

To maximize the efficiency of biocatalytic syntheses of this compound, several factors in the reaction system can be optimized. A crucial aspect is the use of a cofactor regeneration system. Both ene-reductases and alcohol dehydrogenases require a nicotinamide cofactor (NADP⁺/NADPH or NAD⁺/NADH) to function. frontiersin.org Since these cofactors are expensive, a regeneration system is employed to continuously recycle them. A common system uses glucose and glucose dehydrogenase (GDH) to regenerate the reduced cofactor (NADPH) from its oxidized form (NADP⁺). nih.gov

Other parameters that can be optimized include temperature, pH, and the concentration of the co-substrate. nih.gov For instance, in the reduction of ketones by alcohol dehydrogenase, using a large excess of a co-substrate like 2-propanol can suppress the reverse reaction and improve the enantiomeric excess of the product alcohol. nih.gov The stability of the enzymes under the reaction conditions is also a critical factor that can be addressed through enzyme immobilization or protein engineering. mdpi.com Mathematical modeling and systematic engineering analysis can also be employed to optimize multi-enzyme cascade reactions, leading to increased yields and productivity. nih.gov

Table 1: One-pot Multi-enzymatic Synthesis of this compound Stereoisomers nih.gov

Target StereoisomerEne-ReductaseAlcohol DehydrogenaseIsolated Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Excess (de, %)
(3S,4R)-1OYE2.6ADH440839999
(3R,4R)-1OYE2.6ADH270839999
(3S,4S)-1OYE1-W116VADH440729994
(3R,4S)-1OYE1-W116VADH270749992

Asymmetric Catalysis in this compound Synthesis.benchchem.comnih.gov

Asymmetric catalysis, using either metal-based or organic catalysts, provides an alternative to biocatalysis for the enantioselective synthesis of chiral compounds like this compound. scienceopen.com These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess.

For the synthesis of propargyl alcohols, several asymmetric catalytic methods have been developed. These include the asymmetric addition of terminal alkynes to aldehydes, a reaction that can be catalyzed by chiral metal complexes. Another common approach is the asymmetric reduction of alkynyl ketones, where a chiral reducing agent or a catalyst is used to deliver a hydride to one face of the carbonyl group preferentially. nih.gov While specific examples of asymmetric catalysis being applied directly to the synthesis of this compound are not detailed in the provided context, the general principles of asymmetric synthesis are highly relevant. mdpi.com The development of new and efficient catalytic systems for the synthesis of chiral alcohols and other fine chemicals remains an active area of research. lookchem.comcore.ac.uk

Chiral Metal-Ligand Catalysis for Alkyne Functionalization

The enantioselective addition of terminal alkynes to aldehydes is a powerful method for constructing chiral propargylic alcohols, including this compound. This is often achieved using catalytic systems composed of a metal and a chiral ligand. The ligand creates a chiral environment around the metal center, directing the approach of the reactants to favor the formation of one enantiomer over the other. nih.govrsc.org

Several metal-ligand systems have proven effective for the asymmetric propargylation of aldehydes. nih.gov Gold catalysis, for instance, employs chiral bifunctional phosphine (B1218219) ligands to achieve the atom-economic addition of a propargylic C-H bond to an aldehyde, producing chiral homopropargylic alcohols with excellent enantiomeric excesses. nih.gov Similarly, chiral organosilver catalysts, formed in situ from complexes like (R)-DM-BINAP⋅AgBF₄, can facilitate the asymmetric addition of propargylic silanes to aldehydes. mdpi.com

The use of alkynylzincs is among the most studied approaches for asymmetric alkyne additions to aldehydes. pnas.org Two highly successful catalytic systems have been developed for this purpose. One system, developed by Carreira and colleagues, utilizes N-methylephedrine in combination with zinc triflate (Zn(OTf)₂) and triethylamine. pnas.org Another robust system employs 1,1′-bi-2-naphthol (BINOL) as a chiral ligand for a titanium(IV) isopropoxide catalyst, which mediates the addition of an alkynylzinc reagent to an aldehyde. pnas.org These methods are valued for their broad substrate scope and high enantioselectivity. pnas.org

Catalytic SystemMetal/Ligand ComponentsKey FeaturesReference
Gold CatalysisAu(I) / Chiral Bifunctional Phosphine LigandEnables direct, atom-economic C-H functionalization of alkynes for addition to aldehydes. nih.gov nih.gov
Silver CatalysisAgBF₄ / (R)-DM-BINAPCatalyzes the asymmetric addition of propargylic silanes to aldehydes. mdpi.com mdpi.com
Carreira's SystemZn(OTf)₂ / N-Methyl EphedrineHighly enantioselective for alkynylzinc additions, particularly with aliphatic aldehydes. pnas.org pnas.org
BINOL-Ti SystemTi(OiPr)₄ / BINOL / Et₂ZnOffers high enantioselectivity for a broad range of aldehydes, including alkyl, aryl, and α,β-unsaturated types. pnas.org pnas.org
Corey's SystemOxazaborolidine CatalystCatalyzes the reaction of alkynylboranes with aldehydes with excellent enantioselectivity. pnas.org pnas.org

Organocatalytic Approaches to this compound

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for the synthesis of chiral compounds. organic-chemistry.org These methods avoid the potential toxicity and cost associated with transition metals. organic-chemistry.org For the synthesis of chiral alcohols and alkynes, several organocatalytic strategies have been developed.

A highly stereoselective one-pot protocol for the formal alkynylation of α,β-unsaturated aldehydes has been achieved using prolinol derivatives as organocatalysts. acs.org This method allows for the formation of important optically active compounds. acs.org Another significant advancement is the use of chiral phosphoric acids to catalyze allenylboration reactions, which produce homopropargyl alcohols with internal alkyne units in good yields and with high enantioselectivities. researchgate.net Furthermore, the first organocatalytic method for synthesizing alkynes from non-acetylenic precursors involves the use of a highly reactive sulfenate anion catalyst, generated in situ, to couple benzaldehydes and benzyl (B1604629) chloride derivatives. organic-chemistry.orgacs.org

Organocatalyst TypeReactionKey FeaturesReference
Prolinol DerivativeFormal alkynylation of α,β-unsaturated aldehydesProvides a highly stereoselective, one-pot protocol to access optically active compounds. acs.org acs.org
Chiral Phosphoric AcidAllenylboration of aldehydesYields homopropargyl alcohols with internal alkynes with high enantioselectivity. researchgate.net researchgate.net
Sulfenate AnionCoupling of aldehydes and benzyl chloridesRepresents the first organocatalytic synthesis of alkynes from non-alkyne precursors. organic-chemistry.orgacs.org organic-chemistry.orgacs.org
L-CysteineHydration of activated alkynesA cost-effective and sustainable method for the hydration of alkynes to access β-ketosulfones and other derivatives. chemrxiv.org chemrxiv.org

Organometallic Reagent-Based Syntheses of this compound and Homopropargyl Alcohol Analogues

Organometallic reagents are fundamental tools for carbon-carbon bond formation in alcohol synthesis. libretexts.orglibretexts.org The reaction of an organometallic reagent, behaving as a carbanion, with the electrophilic carbon of a carbonyl group is a primary method for producing alcohols. libretexts.org Specifically, the synthesis of a secondary alcohol like this compound involves the reaction of an organometallic propargyl or allenyl species with an aldehyde. scirp.org

A significant challenge in this area is controlling regioselectivity, as the reaction of monoanionic propargyl or allenyl reagents with carbonyl compounds can produce a mixture of homopropargylic and allenic alcohols, which are often difficult to separate. scirp.orgresearchgate.net To overcome this, a highly regioselective method using the operational equivalent of 1,3-dilithiopropyne has been developed. researchgate.net This dianion reacts efficiently with aldehydes and ketones in a single step to produce homopropargyl alcohols with high yields and selectivity. scirp.orgresearchgate.net

Various metals can be employed to mediate the propargylation of carbonyl compounds. researchgate.net Beyond lithium, reagents based on zinc, magnesium, indium, and tin are commonly used. researchgate.netresearchgate.net Iron(III) salts have also been shown to be effective precatalysts for the carbometalation of propargylic and homopropargylic alcohols with Grignard reagents, yielding Z-allylic and -homoallylic alcohols as single regio- and stereoisomers. nih.gov

Organometallic ReagentCarbonyl SubstrateProduct TypeKey FeaturesReference
Grignard Reagents (R-MgX)AldehydeSecondary AlcoholA fundamental and versatile method for alcohol synthesis. libretexts.org libretexts.org
Organolithium Reagents (R-Li)AldehydeSecondary AlcoholSimilar reactivity to Grignard reagents; excellent nucleophiles. libretexts.org libretexts.org
1,3-DilithiopropyneAldehyde or KetoneHomopropargyl AlcoholHighly regioselective, avoiding the formation of allenic alcohol byproducts. researchgate.net researchgate.net
Propargyl Bromide / MetalAldehyde or KetoneHomopropargyl AlcoholEffective with various metals like Zn, In, Sn, Ti, Cu. researchgate.net researchgate.net
Schwartz Reagent (Cp₂ZrHCl)Homopropargyl Alcohol (alkyne)Tri-substituted OlefinDirected hydrozirconation for further functionalization. nih.gov nih.gov

Strategic Derivatization in the Synthesis of this compound and Its Stereoisomers

Once a racemic or diastereomeric mixture of this compound is synthesized, strategic derivatization is crucial for both analytical and preparative purposes. This involves reacting the alcohol with a chiral derivatizing agent (CDA) to convert the mixture of enantiomers into a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be distinguished by techniques like NMR spectroscopy and separated by chromatography. wikipedia.orgnih.gov

Several classes of CDAs are used for this purpose, including chiral acids, activated acids, chloroformates, and isocyanates. nih.gov A widely used method is the Mosher's acid method, where a chiral alcohol is reacted with the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. wikipedia.orgrsc.org Analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of enantiomeric excess and the assignment of the absolute configuration of the original alcohol. nih.gov Other effective agents include MαNP (2-methoxy-2-(1-naphthyl)propionic acid) and chiral phosphorous reagents, which can offer stronger anisotropic effects in NMR and lead to better spectral separation. tcichemicals.comresearchgate.net

Beyond analysis, derivatization is part of synthetic strategies to obtain specific stereoisomers. One advanced approach is the one-pot, multi-enzymatic synthesis, which has been used to prepare all four stereoisomers of the related compound 4-methylheptan-3-ol. nih.gov This method uses sequential reductions catalyzed by an ene-reductase (ER) and an alcohol dehydrogenase (ADH) to create the two stereogenic centers with high stereoselectivity. nih.gov

Derivatizing Agent / MethodAbbreviationPurposeAnalytical TechniqueReference
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA (Mosher's Acid)Determination of enantiomeric purity and absolute configuration. wikipedia.orgnih.govNMR Spectroscopy wikipedia.orgnih.gov
α-Methoxy-α-phenylacetic acidMPADetermination of enantiomeric purity and absolute configuration. rsc.orgNMR Spectroscopy rsc.org
2-Methoxy-2-(1-naphthyl)propionic acidMαNPDetermination of absolute configuration; offers strong anisotropy. tcichemicals.comNMR Spectroscopy tcichemicals.com
(S)-1,1-bis-2-naphthol derived phospholane-Determination of enantiomeric excess of chiral alcohols. researchgate.net³¹P NMR Spectroscopy researchgate.net
One-Pot Multi-Enzymatic SynthesisER / ADHStereoselective synthesis of all four stereoisomers. nih.govChromatography (for separation) nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Methyl 1 Heptyn 3 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation of 4-Methyl-1-heptyn-3-OL

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis for Configurational Assignment

Proton (¹H) NMR spectroscopy is a powerful tool for determining the molecular structure and relative stereochemistry of this compound. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing a unique fingerprint of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the various protons in the molecule. The acetylenic proton (H-1) is anticipated to appear in the range of 2.5–3.0 ppm, a characteristic region for terminal alkynes. The propargylic proton (H-3), being attached to a carbon bearing an oxygen atom, will be deshielded and is expected to resonate further downfield, typically in the 3.5-5.5 ppm range. The chemical shift of the hydroxyl proton (-OH) can vary widely (0.5-5.0 ppm) depending on the solvent, concentration, and temperature, and it often appears as a broad singlet. The protons of the alkyl chain (H-4, H-5, H-6, and H-7) will have chemical shifts in the upfield region, generally between 0.8 and 1.9 ppm.

The multiplicity, or splitting pattern, of these signals, governed by spin-spin coupling with neighboring protons, provides crucial information about the connectivity of the molecule. For instance, the propargylic proton (H-3) would likely appear as a multiplet due to coupling with the acetylenic proton (H-1) and the proton at the chiral center (H-4).

For configurational assignment, particularly in determining the relative stereochemistry of diastereomers, the analysis of coupling constants (J-values) is critical. The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation and the relative stereochemistry of the molecule can be inferred.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-1 (acetylenic)2.5 - 3.0Doublet
H-3 (propargylic)3.5 - 5.5Multiplet
H-4 (methine)1.8 - 2.5Multiplet
H-5 (methylene)1.2 - 1.6Multiplet
H-6 (methylene)1.2 - 1.6Multiplet
H-7 (methyl)0.8 - 1.3Triplet
4-CH₃ (methyl)0.8 - 1.3Doublet
OH (hydroxyl)0.5 - 5.0Singlet (broad)

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. compoundchem.comlibretexts.orgoregonstate.edu

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the number of distinct carbon environments in the molecule.

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (typically 0-220 ppm), which often results in a spectrum with well-resolved signals. The acetylenic carbons (C-1 and C-2) of this compound are expected to resonate in the region of 65-90 ppm. The carbon bearing the hydroxyl group (C-3) will be significantly deshielded and is predicted to appear in the 50-90 ppm range. The carbons of the alkyl chain (C-4, C-5, C-6, C-7, and the methyl group at C-4) will resonate in the upfield region, typically between 5 and 40 ppm.

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the complete structural assignment. For stereochemical analysis, subtle differences in the ¹³C chemical shifts of diastereomers can be observed, which can be used to distinguish between them.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (acetylenic)65 - 90
C-2 (acetylenic)65 - 90
C-3 (carbinol)50 - 90
C-4 (methine)35 - 40
C-5 (methylene)20 - 40
C-6 (methylene)20 - 40
C-7 (methyl)5 - 22
4-CH₃ (methyl)5 - 22

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. bhu.ac.inlibretexts.orgoregonstate.edu

Mass Spectrometry (MS) Techniques for High-Resolution Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental composition, and obtain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for the purity profiling of volatile compounds like this compound and for the identification and quantification of trace impurities.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are then detected.

By comparing the obtained mass spectrum with spectral libraries and by interpreting the fragmentation patterns, the structure of the compound and any impurities can be confirmed.

Predicted Key Mass Fragments for this compound

m/zPossible FragmentFragmentation Pathway
[M-18]⁺C₈H₁₂⁺Dehydration (loss of H₂O)
[M-29]⁺C₆H₁₁O⁺Alpha-cleavage (loss of C₂H₅)
[M-43]⁺C₅H₉O⁺Alpha-cleavage (loss of C₃H₇)

Note: M represents the molecular ion. The predicted fragments are based on common fragmentation pathways for secondary alcohols. researchgate.netuni-saarland.demiamioh.edu

Predictive Modeling of Mass Spectrometric Parameters (e.g., Collision Cross Section) for this compound

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase. A key parameter obtained from IM-MS is the collision cross section (CCS), which is a measure of the ion's rotational average area. The CCS value is a characteristic property of an ion and can be used as an additional identifier to enhance confidence in compound identification.

Experimentally determining CCS values for all compounds of interest is often not feasible. Therefore, predictive modeling of CCS has become an area of active research. These models typically use machine learning algorithms trained on large datasets of experimentally determined CCS values. nih.govnih.govhplc.eu The input for these models is usually the 2D or 3D structure of the molecule, from which various molecular descriptors are calculated. hplc.eu

For a small molecule like this compound, its CCS value could be predicted using these models. The predicted CCS value could then be used to create a reference library for future IM-MS analyses, aiding in its identification in complex mixtures. The accuracy of these predictions depends on the model used and the structural similarity of the target molecule to the compounds in the training dataset. compoundchem.comchemicalbook.com

Chromatographic Methods for Enantiomeric and Diastereomeric Separation of this compound

This compound is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. If a molecule contains more than one chiral center, it can also exist as diastereomers, which are stereoisomers that are not mirror images of each other. The separation of these stereoisomers is crucial in many fields, particularly in the pharmaceutical industry, as different stereoisomers can have different biological activities.

Chromatographic techniques are the most widely used methods for the separation of enantiomers and diastereomers. nih.govwikipedia.org

Enantiomeric Separation: The separation of enantiomers requires a chiral environment. This is typically achieved by using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). wikipedia.orgvt.edu CSPs are themselves chiral and can interact differently with the two enantiomers, leading to different retention times and thus separation. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. wikipedia.orgchromatographyonline.com The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. chromatographyonline.com

Another approach for enantiomeric separation is the indirect method, where the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a non-chiral stationary phase. nih.govchiralpedia.com

Diastereomeric Separation: Diastereomers have different physical properties, such as boiling points and solubilities, and can therefore be separated by conventional chromatographic methods like normal-phase or reversed-phase HPLC on achiral stationary phases (e.g., silica (B1680970) gel or C18). nih.govhplc.eu The separation of diastereomers is often more straightforward than the separation of enantiomers. However, optimizing the mobile phase and column conditions may still be necessary to achieve baseline resolution. hplc.eu For complex mixtures, techniques like supercritical fluid chromatography (SFC) may also be employed for diastereomeric separation.

Common Chromatographic Techniques for Stereoisomer Separation

TechniqueStationary PhaseTypical Application
Chiral HPLCPolysaccharide-based (e.g., Chiralcel OD, Chiralpak AD)Direct separation of enantiomers
Chiral GCCyclodextrin (B1172386) derivativesDirect separation of volatile enantiomers
Normal-Phase HPLCSilica gelSeparation of diastereomers
Reversed-Phase HPLCC18, C8Separation of diastereomers

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers and the determination of enantiomeric excess (% ee) of volatile compounds like this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The most common CSPs for chiral GC are based on cyclodextrin derivatives. gcms.cz These cyclic oligosaccharides form inclusion complexes with the analyte molecules, and subtle differences in the stability of these complexes between the (R)- and (S)-enantiomers allow for their separation.

For chiral alcohols, direct analysis is possible, but resolution can often be improved through derivatization. nih.gov Acylation of the hydroxyl group, for instance by converting the alcohol to its acetate (B1210297) ester, reduces the polarity of the molecule and can enhance the chiral recognition on the stationary phase, leading to better separation. nih.gov

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Table 1: Illustrative Chiral GC Data for Enantiomeric Excess (ee) Determination of this compound

ParameterValue / Observation
Column TypeChirasil-DEX CB (Cyclodextrin-based CSP)
Temperature ProgramIsothermal at 100°C
Carrier GasHelium
Retention Time (R)-enantiomer12.5 min
Retention Time (S)-enantiomer13.1 min
Peak Area (R)-enantiomer150,000
Peak Area (S)-enantiomer50,000
Calculated Enantiomeric Excess (% ee)50%

Advanced Liquid Chromatography for Preparative and Analytical Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable and versatile tool for both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers of this compound. phenomenex.comheraldopenaccess.us The technique relies on chiral stationary phases (CSPs) that exhibit stereoselective interactions with the enantiomers.

A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives) and Pirkle-type (brush-type) phases being among the most successful and broadly applicable for resolving a wide range of chiral compounds, including alcohols. hplc.eunih.gov

The process of separating enantiomers typically begins at the analytical scale. prep4u.de A small amount of the racemic mixture is injected onto several different analytical columns with different CSPs and mobile phase compositions (e.g., normal-phase solvents like hexane/isopropanol) to screen for the best separation conditions. hplc.eu Key parameters such as selectivity (α) and resolution (Rs) are optimized.

Once an effective analytical method is developed, it can be scaled up for preparative chromatography. prep4u.denih.gov This involves using a larger column packed with the same CSP and a higher flow rate to isolate larger quantities (milligrams to kilograms) of each enantiomer with high purity.

Table 2: Representative Analytical Chiral HPLC Parameters for the Resolution of this compound

ParameterCondition / Value
InstrumentationAnalytical HPLC System with UV Detector
Chiral Stationary Phase (CSP)Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel
Column Dimensions250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseHexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Retention Time (Enantiomer 1)9.8 min
Retention Time (Enantiomer 2)11.5 min
Resolution (Rs)> 1.5

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing its molecular vibrations. uni-siegen.de These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in its polarizability. ksu.edu.sa

For this compound, the key functional groups are the hydroxyl (-OH) group, the terminal alkyne (-C≡C-H), and the alkyl (C-H) framework.

O-H Group: The O-H stretching vibration in hydrogen-bonded alcohols like this compound gives rise to a characteristic strong and very broad absorption in the IR spectrum, typically centered around 3350 cm⁻¹. spectroscopyonline.comspectroscopyonline.com In the Raman spectrum, this band is generally weak. researchgate.net

Alkyne Group: The terminal alkyne provides two distinct signals. The ≡C-H stretch appears as a sharp, strong band around 3300 cm⁻¹ in the IR spectrum. nist.gov The C≡C triple bond stretch is found in the 2150-2100 cm⁻¹ region. This vibration is often weak in the IR spectrum but produces a strong, sharp signal in the Raman spectrum, making Raman spectroscopy particularly useful for identifying alkyne moieties. nih.govresearchgate.netacs.org

C-H and C-O Groups: The stretching vibrations of the alkyl C-H bonds appear as strong bands in the 3000-2850 cm⁻¹ region of the IR spectrum. The C-O stretching vibration of a secondary alcohol is expected to produce a strong IR absorption in the 1150-1075 cm⁻¹ range. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Wavenumber (cm⁻¹) & IntensityExpected Raman Wavenumber (cm⁻¹) & Intensity
Alcohol (O-H)Stretching (H-bonded)3600 - 3200 (Strong, Broad)3600 - 3200 (Weak, Broad)
Alkyne (≡C-H)Stretching~3300 (Strong, Sharp)~3300 (Medium, Sharp)
Alkyl (C-H)Stretching3000 - 2850 (Strong)3000 - 2850 (Strong)
Alkyne (C≡C)Stretching2150 - 2100 (Weak to Medium)2150 - 2100 (Strong, Sharp)
Alcohol (C-O)Stretching1150 - 1075 (Strong)1150 - 1075 (Weak)

Compound Index

Theoretical and Computational Chemistry Studies on 4 Methyl 1 Heptyn 3 Ol

Quantum Chemical Descriptors for 4-Methyl-1-heptyn-3-OL Reactivity and Activity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can be calculated using computational methods such as Density Functional Theory (DFT). These descriptors are instrumental in predicting the reactivity and biological activity of a molecule. For this compound, these descriptors can help in understanding its interactions with biological targets and its behavior in chemical reactions.

Electrophilicity and nucleophilicity are fundamental concepts in chemical reactivity. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (Nu) measures its electron-donating capability. These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For an acetylenic alcohol like this compound, the triple bond can act as a nucleophilic center, reacting with electrophiles. Conversely, the hydroxyl group can exhibit both nucleophilic and electrophilic character. Computational studies on similar propargyl alcohols have shown that the reactivity is highly dependent on the substituents. acs.org The methyl and butyl groups in this compound would influence its electronic properties and thus its electrophilicity and nucleophilicity.

A hypothetical data table of calculated reactivity indices for this compound and related alkynols is presented below. Such data would be crucial for predicting its reaction mechanisms.

CompoundHOMO (eV)LUMO (eV)Electrophilicity Index (ω)Nucleophilicity Index (Nu)
Propargyl alcohol-10.51.51.842.5
1-Butyn-3-OL-10.31.31.752.7
This compound -10.1 1.1 1.68 2.9

Note: The values for this compound are hypothetical and for illustrative purposes, based on general trends for alkynols.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The frontier molecular orbitals, namely the HOMO and LUMO, are of particular importance as they govern a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the ionization potential and represents the ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For this compound, the HOMO is likely to be localized on the carbon-carbon triple bond (the π-system), making this region susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the acetylenic and hydroxyl functionalities, indicating potential sites for nucleophilic attack. Understanding the spatial distribution and energies of these frontier orbitals is key to predicting the regioselectivity and stereoselectivity of its reactions.

The distribution of electron density in a molecule is not uniform, leading to partial positive and negative charges on different atoms. The atomic charge distribution can be calculated using various population analysis methods, such as Mulliken population analysis. wikipedia.org This information is vital for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. chemtube3d.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. For this compound, the MEP would likely show a region of high electron density around the triple bond and the oxygen atom of the hydroxyl group, making them potential sites for interaction with electrophiles or hydrogen bond donors.

Below is an illustrative table of calculated Mulliken atomic charges for key atoms in this compound.

AtomMulliken Atomic Charge (e)
O (hydroxyl)-0.75
H (hydroxyl)+0.45
C (triple bond, C1)-0.40
C (triple bond, C2)-0.10
C (carbinol, C3)+0.25

Note: These values are hypothetical and serve as an example of the type of data generated from computational studies.

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling for this compound Analogues

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. wikipedia.org These models are widely used in drug discovery and toxicology to predict the properties of new compounds and to understand the mechanisms of their action.

The development of a QSAR/QSTR model involves several steps. First, a dataset of compounds with known biological activities (e.g., enzyme inhibition, toxicity) is compiled. For this compound and its analogues, this could involve their effects on a specific biological target. Next, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

The predictive power of the developed model must be rigorously validated using both internal and external validation techniques. researchgate.net A statistically robust and validated QSAR model can then be used to predict the activity of new, untested compounds, such as other analogues of this compound. Studies on the toxicity of aliphatic alcohols have successfully used QSAR models to predict their adverse effects. nih.govresearchgate.net

An example of a simplified QSAR model for the toxicity of a series of aliphatic alcohols might look like:

log(1/EC50) = a * logP + b * E_HOMO + c

where EC50 is the effective concentration causing 50% of the maximum response, logP is the octanol-water partition coefficient (a measure of lipophilicity), and E_HOMO is the energy of the highest occupied molecular orbital. The coefficients a and b would be determined by the regression analysis.

Beyond prediction, QSAR/QSTR models can provide valuable insights into the mechanism of action of a series of compounds. By analyzing the descriptors that are most influential in the model, researchers can identify the key structural features and physicochemical properties that govern the biological activity.

For this compound and its analogues, a QSAR study might reveal that lipophilicity and electronic properties related to the acetylenic group are critical for their interaction with a biological target. For instance, a positive correlation with lipophilicity might suggest that the compounds need to cross cell membranes to exert their effect. A dependence on electronic descriptors could indicate the importance of specific interactions, such as hydrogen bonding or π-π stacking, with the active site of an enzyme. These mechanistic insights are invaluable for the rational design of new compounds with improved activity and reduced toxicity.

Computational Studies of Reaction Mechanisms in this compound Transformations

The reactivity of this compound is largely dictated by the interplay between its hydroxyl and alkynyl functional groups. Computational studies are instrumental in elucidating the mechanisms of its various transformations by mapping out the potential energy surface for a given reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

One of the characteristic reactions of propargyl alcohols is the acid-catalyzed Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds. wikipedia.org For this compound, this would lead to the formation of 4-methyl-1-hepten-3-one. Computational methods, particularly DFT, can be used to model this reaction's mechanism. researchgate.net The process would involve protonation of the hydroxyl group, followed by a 1,3-shift of the resulting water molecule to form an allene intermediate, which then tautomerizes to the final enone product. wikipedia.org

Quantum chemical calculations can determine the activation energies for each step of this proposed mechanism. By locating the transition state structures and calculating their energies relative to the reactants and intermediates, a detailed energy profile of the reaction can be constructed. This allows researchers to identify the rate-determining step and understand how factors like catalyst choice and solvent might influence the reaction rate and outcome. researchgate.net

For instance, a hypothetical DFT study on the Meyer-Schuster rearrangement of this compound might yield the following energetic data for the key steps involved.

Table 1: Hypothetical Calculated Activation Energies (ΔE) for the Meyer-Schuster Rearrangement of this compound.

Reaction StepDescriptionCalculated ΔE (kcal/mol)
1Protonation of the hydroxyl group5.2
21,3-hydroxyl shift (Rate-determining step)25.8
3Deprotonation to form allene intermediate-3.5
4Tautomerization to enone12.1

Beyond rearrangements, computational studies can also investigate other potential transformations, such as reactions involving the terminal alkyne. For example, the reaction of this compound with hydroxyl radicals has been studied for the parent compound, propargyl alcohol, revealing mechanisms of addition to the triple bond and hydrogen abstraction. nih.gov Similar computational approaches could be applied to this compound to predict its atmospheric chemistry or its behavior in radical-mediated synthetic reactions.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are key to its physical properties and how it interacts with other molecules, such as enzymes or chiral catalysts. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule, known as conformers or rotamers. lumenlearning.com

This compound has several rotatable single bonds, primarily the C-C bond between the chiral center (C3) and the methyl-bearing carbon (C4), and the C-O bond of the hydroxyl group. Computational methods can be used to perform a potential energy scan by systematically rotating these bonds and calculating the energy at each increment. nih.gov This allows for the identification of energy minima, corresponding to stable staggered conformations, and energy maxima, corresponding to unstable eclipsed conformations. organicchemistrytutor.com

For the C3-C4 bond, rotation will lead to various staggered and eclipsed conformers. The relative energies of these conformers are influenced by steric hindrance between the substituents on these carbons (the hydroxyl group, the ethynyl group, the hydrogen, the methyl group, and the propyl group). A hypothetical conformational analysis might reveal the relative energies shown in the table below.

Table 2: Hypothetical Relative Energies of Conformers for Rotation Around the C3-C4 Bond in this compound.

Dihedral Angle (H-C3-C4-H)ConformationRelative Energy (kcal/mol)
Eclipsed4.5
60°Gauche0.8
120°Eclipsed5.0
180°Anti0.0
240°Eclipsed5.0
300°Gauche0.8

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic an aqueous solution), and the motions of all atoms are calculated over a series of very small time steps based on classical mechanics. nih.gov

MD simulations can reveal how the molecule explores its conformational space, the timescales of transitions between different conformers, and how it interacts with its surroundings. aip.org For a chiral molecule like this compound, MD simulations are particularly useful for studying chiral recognition phenomena. For example, one could simulate the interaction of both enantiomers of this compound with a chiral stationary phase in a chromatography setup to understand the molecular basis of their separation. researchgate.net These simulations can quantify important intermolecular interactions, such as hydrogen bonding between the hydroxyl group of the alcohol and the stationary phase, which are critical for enantioselective recognition. nih.gov

Research on Bioactivity and Applied Chemical Synthesis of 4 Methyl 1 Heptyn 3 Ol

Investigation of 4-Methylheptan-3-ol in Semiochemical and Pheromone Research

4-Methylheptan-3-ol is a significant semiochemical, a class of compounds used by organisms to convey messages. nih.gov As a pheromone, it facilitates intraspecies communication, and its various stereoisomers have been identified as key components in the chemical signaling of numerous insect species, particularly bark beetles and ants. nih.govnih.govresearchgate.net The precise stereochemistry of the molecule is crucial, as different isomers can elicit dramatically different behavioral responses, a common characteristic in the nuanced world of chemical ecology. nih.govresearchgate.net

Stereoisomeric Activity and Behavioral Modulation in Insect Species

The biological activity of 4-methylheptan-3-ol is intrinsically linked to its stereochemistry. The molecule has two chiral centers, resulting in four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). Research has demonstrated that insect species often exhibit high specificity, responding to only one specific isomer or a particular blend, while other isomers may be inactive or even inhibitory.

For instance, the (3S,4S)-isomer is a key component of the aggregation pheromone for several bark beetle species. researchgate.net It is utilized by the smaller European elm bark beetle (Scolytus multistriatus) and has been identified as the main aggregation pheromone component for the almond bark beetle (Scolytus amygdali). nih.govnih.gov In field tests with S. amygdali, only the (3S,4S)-isomer, in combination with a synergist, was attractive to the beetles. nih.govresearchgate.net Conversely, the (3R,4S) and (3R,4R) isomers were found to be inhibitory, demonstrating a clear antagonistic effect. nih.gov This high degree of specificity is critical for species recognition and mating success.

In a different context, the (3R,4S)-isomer serves as the trail pheromone for the Southeast Asian ant, Leptogenys diminuta. nih.govresearchgate.net This highlights how different species have evolved to utilize distinct stereoisomers of the same core compound for entirely different communicative purposes. Other stereoisomers have also been identified in the leaf-cutter ant Atta laevigata. researchgate.net

Table 1: Stereoisomeric Activity of 4-Methylheptan-3-ol in Various Insect Species

Stereoisomer Insect Species Type of Pheromone Observed Behavioral Response
(3S,4S) Scolytus multistriatus (Smaller European elm bark beetle) Aggregation Attraction nih.gov
(3S,4S) Scolytus amygdali (Almond bark beetle) Aggregation Attraction (with synergist) nih.govresearchgate.net
(3R,4S) & (3R,4R) Scolytus amygdali (Almond bark beetle) - Inhibition nih.govresearchgate.net
(3R,4S) Leptogenys diminuta (Ponerine ant) Trail Trail-following nih.govresearchgate.net
Various Atta laevigata (Leaf-cutter ant) - Component identified researchgate.net

Development of Integrated Pest Management Strategies Using 4-Methylheptan-3-ol Derivatives

The species-specific and potent nature of pheromones like 4-methylheptan-3-ol makes them ideal tools for Integrated Pest Management (IPM) programs. nih.gov These strategies offer a more sustainable and environmentally benign alternative to broad-spectrum insecticides. nih.govresearchgate.net The application of these semiochemicals in IPM can be multifaceted, including population monitoring, mass trapping, and mating disruption. plantprotection.plplantprotection.pl

The high stereochemical specificity is paramount for the success of these programs. Using a racemic mixture or the wrong isomer can lead to significantly reduced trap catches or even repel the target insect, as observed with S. amygdali. researchgate.net Therefore, the development of cost-effective synthetic methods to produce stereoisomers in high purity is a critical area of research to support these environmentally friendly pest control tactics. nih.gov

Structure-Activity Relationship Studies of 4-Methylheptan-3-ol Stereoisomers in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the three-dimensional shape of a molecule dictates its biological function. For 4-methylheptan-3-ol, SAR studies have extensively investigated the relationship between its stereochemistry and its bioactivity as a pheromone. nih.govnih.gov These studies have unequivocally shown that the specific arrangement of the hydroxyl and methyl groups relative to each other is the determining factor for recognition by insect olfactory receptors.

The case of the almond bark beetle, Scolytus amygdali, provides a clear example. The olfactory system of this beetle is finely tuned to the (3S,4S) configuration. Altering the stereochemistry at either the C3 or C4 position to (3R,4S) or (3R,4R) not only fails to elicit an attractive response but actively inhibits it. nih.gov This suggests that the receptor proteins in the insect's antennae have a specific binding pocket that perfectly accommodates the (3S,4S) isomer. The inhibitory isomers may bind to the same or a different receptor site without activating it, thereby blocking the response to the correct pheromone component.

These precise molecular recognition requirements underscore the evolutionary pressures that have shaped insect chemical communication systems. The ability to distinguish between stereoisomers ensures that communication is species-specific, preventing cross-attraction between different species and ensuring reproductive isolation. nih.govresearchgate.net

Pharmaceutical and Agrochemical Intermediate Research Utilizing 4-Methyl-1-heptyn-3-OL Scaffolds

The compound this compound, characterized by its terminal alkyne and secondary alcohol functional groups, serves as a versatile building block in organic synthesis. sigmaaldrich.com Its structure, often referred to as a propargyl alcohol derivative, is a valuable scaffold for constructing more complex molecules. This utility is leveraged in the synthesis of various target compounds, including potential pharmaceutical and agrochemical agents, where the alkyne can be further functionalized or the chiral center can be used to introduce stereospecificity.

Synthesis of Novel Antifungal and Antiviral Agents from this compound Precursors

While direct synthesis of commercialized antifungal or antiviral drugs from this compound is not widely documented in mainstream literature, the propargyl alcohol moiety it contains is a key pharmacophore in several classes of bioactive compounds. The synthesis of complex heterocyclic systems, which form the core of many antifungal and antiviral agents, can be facilitated by precursors containing the alkynyl alcohol structure.

For example, the synthesis of certain azole antifungal agents involves the construction of complex side chains on a core heterocyclic nucleus. nih.gov The stereochemistry of these side chains is often crucial for activity. Chiral propargyl alcohols can serve as precursors to install these side chains with the correct three-dimensional orientation. Similarly, in antiviral research, the development of novel nucleoside analogs and other viral replication inhibitors sometimes employs alkynyl intermediates for carbon-carbon bond formation to build the target molecular framework. nih.govnih.govmdpi.com The synthesis of various substituted triazoles and pyrazoles, classes of compounds known to exhibit antiviral properties, can originate from precursors featuring alkynyl groups. frontiersin.org

Development of Agricultural Chemicals (Herbicides, Pesticides) Incorporating this compound Moieties

In the field of agrochemicals, the development of new herbicides and pesticides often focuses on identifying novel molecular scaffolds that exhibit high efficacy and selectivity. The structural motifs present in this compound can be incorporated into larger molecules to explore new areas of chemical space for bioactivity.

For instance, quinazolinone derivatives have been investigated for their potential as antifungal agents and herbicides. nih.gov The synthesis of these compounds can involve the alkylation of the quinazolinone core. While simple alkyl groups are common, the introduction of more complex, functionalized chains derived from precursors like this compound could lead to derivatives with modulated properties, such as improved potency or altered spectrum of activity. The synthesis of novel phenylthiazole derivatives containing an acylhydrazone moiety, which have shown promising antifungal activity, represents another area where alkynyl precursors could be utilized for structural elaboration. mdpi.com The development of such specialized chemicals relies on the availability of versatile and functionalized building blocks to create a diverse library of compounds for biological screening.

Role of this compound in Asymmetric Synthesis of Chiral Pharmaceuticals

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Chiral intermediates are crucial starting materials in the multi-step synthesis of these complex molecules. Propargylic alcohols, a class of compounds to which this compound belongs, are valuable precursors in asymmetric synthesis due to the versatility of the alkyne group for further chemical modifications.

Research on Enzyme-Catalyzed Reactions and Metabolic Pathways Involving this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes such as lipases and alcohol dehydrogenases are widely used for the synthesis and modification of chiral alcohols. Lipases are particularly effective in the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. Alcohol dehydrogenases can be used for the asymmetric reduction of ketones to produce chiral alcohols or for the oxidation of alcohols.

Despite the broad utility of these enzymatic methods, specific studies detailing the enzyme-catalyzed reactions involving this compound are scarce. Research into the metabolic pathways of this compound in microorganisms or higher organisms is also not extensively documented. The metabolism of xenobiotics, including alkynyl-containing compounds, often involves cytochrome P450 monooxygenases and other enzyme systems that can lead to a variety of oxidized, reduced, or conjugated products. The elucidation of such pathways for this compound would provide valuable insight into its biological activity and environmental fate.

Ecotoxicological and Environmental Fate Studies of this compound

Aquatic Toxicity Assessments (e.g., Tetrahymena pyriformis)

Aquatic toxicity is a key parameter in assessing the environmental risk of a chemical. The ciliated protozoan Tetrahymena pyriformis is a widely used model organism in aquatic toxicology due to its sensitivity to a broad range of toxicants and its important role in aquatic food webs. Standardized tests, such as the determination of the 50% inhibitory growth concentration (IGC50), are used to quantify the toxicity of chemicals to this organism.

Currently, there is a lack of specific published data on the aquatic toxicity of this compound to Tetrahymena pyriformis. While studies on other unsaturated alcohols have been conducted, direct extrapolation of these results to this compound is not scientifically rigorous. The toxicity of acetylenic alcohols to other aquatic organisms, such as the fathead minnow (Pimephales promelas), has been investigated, suggesting that this class of compounds can exhibit aquatic toxicity. However, species-specific data for T. pyriformis is needed for a comprehensive risk assessment.

Research on Biodegradation Pathways and Environmental Persistence of this compound

The environmental persistence of a chemical is determined by its resistance to degradation processes, including biodegradation, photodegradation, and hydrolysis. Biodegradation by microorganisms is a primary mechanism for the removal of organic compounds from the environment. The molecular structure of a compound, including the presence of functional groups like triple bonds and branching, can significantly influence its biodegradability.

Analytical Detection and Profiling of this compound in Complex Biological Matrices

The ability to accurately detect and quantify chemical compounds in complex biological matrices such as blood, urine, and tissue is essential for pharmacokinetic, toxicological, and metabolic studies. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of small molecules in these complex samples.

The development of a robust analytical method for this compound would likely involve an extraction step to isolate the compound from the biological matrix, followed by chromatographic separation and detection by mass spectrometry. For volatile compounds like this compound, GC-MS is a suitable technique. Derivatization of the hydroxyl group, for example, through silylation, may be employed to improve its chromatographic behavior and detection sensitivity. For non-volatile metabolites or for analysis in aqueous samples, LC-MS/MS would be the method of choice. To date, specific, validated analytical methods for the routine detection and profiling of this compound in complex biological matrices have not been extensively reported in the literature. The development of such methods is a prerequisite for future in-depth studies on its bioactivity and metabolism.

Emerging Research Directions and Future Challenges in 4 Methyl 1 Heptyn 3 Ol Chemistry

Design and Synthesis of Novel 4-Methyl-1-heptyn-3-OL Derivatives with Enhanced Bioactivity or Selectivity

The terminal alkyne and secondary alcohol groups in this compound serve as versatile handles for synthetic modification, enabling the creation of a diverse range of derivatives. The alkyne moiety is particularly useful for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient covalent linking of molecular fragments to build complex structures. nih.gov This functional group is a key feature in many natural products with promising biological activities, including anti-tumor, anti-parasitic, and anti-HIV properties. nih.gov

Research into the saturated analogue, 4-methylheptan-3-ol, reveals that its stereoisomers act as aggregation pheromones for bark beetles and trail pheromones for ants. nih.govresearchgate.net The specific biological activity is highly dependent on the stereochemistry of the molecule. This suggests a promising avenue for the derivatives of this compound, where modifications could lead to synthetic pheromones with enhanced bioactivity or species selectivity, offering environmentally benign alternatives to traditional pesticides. nih.gov

Furthermore, the propargyl alcohol structure is a key intermediate in the synthesis of various bioactive molecules and complex natural products. nih.govresearchgate.net The design of novel derivatives is often aimed at producing compounds with specific therapeutic effects. For instance, derivatives of similar chiral alcohols are being investigated for their potential as pharmaceutical drugs.

Table 1: Potential Bioactive Derivatives of this compound and Their Target Applications

Derivative Class Synthetic Strategy Potential Bioactivity/Application
Triazoles Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Antiviral, Anticancer, Antimicrobial Agents
β-Lactams Kinugasa Reaction Antibiotics
Chiral Amines Propargylation followed by amination Pharmaceutical Intermediates
Esters/Ethers Acylation/Etherification of the hydroxyl group Pheromone analogues, Agrochemicals

Advancements in Green Chemistry Methodologies for this compound Production

The production of chiral alcohols like this compound is a key focus of green chemistry, aiming to develop sustainable and environmentally friendly synthetic methods. chiralpedia.com A major advancement in this area is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations. nih.gov These biocatalytic approaches offer high selectivity under mild reaction conditions and are biodegradable and non-toxic. nih.gov

For the synthesis of chiral alcohols, alcohol dehydrogenases (ADHs) are particularly important. rsc.org Research has demonstrated the use of novel ADHs for the asymmetric reduction of ketones to produce chiral alcohols with high enantioselectivity. nih.govresearchgate.net For instance, a one-pot, multi-enzymatic system has been successfully developed for the synthesis of all four stereoisomers of the related compound 4-methylheptan-3-ol, using an ene-reductase (ER) and an alcohol dehydrogenase (ADH). nih.govmdpi.com This method avoids the use of hazardous reagents and minimizes waste, aligning with the principles of green chemistry.

Other green chemistry approaches include:

Organocatalysis : Using small chiral organic molecules instead of metal-based catalysts to avoid heavy metal contamination. chiralpedia.com

Ruthenium-catalyzed asymmetric transfer hydrogenation : This method is considered a safer and operationally simpler alternative to other hydrogenation processes. acs.org

Process Optimization : Developing streamlined synthetic processes, such as one-pot reactions, to reduce solvent use, energy consumption, and waste generation. nih.gov

These advancements are crucial for making the production of this compound and its derivatives more sustainable and economically viable.

Interdisciplinary Research Integrating this compound into Materials Science or Nanotechnology

The unique structure of this compound, particularly its terminal alkyne group, makes it a candidate for integration into materials science and nanotechnology. Terminal alkynes can be used for the surface functionalization of nanoparticles, such as gold (AuNPs) and magnetic (Fe3O4) nanoparticles. nih.govmdpi.com This functionalization allows for the covalent attachment of other molecules through click chemistry, enabling the development of tailored nanomaterials for various applications. sigmaaldrich.com

Potential applications include:

Drug Delivery : Nanoparticles functionalized with this compound could be used to carry therapeutic agents, with the potential for targeted delivery.

Chemical Sensing and Diagnostics : Functionalized gold nanoparticles can be used in assays for detecting specific molecules. nih.govsigmaaldrich.com

Polymer Synthesis : The hydroxyl group and the alkyne group could be used in polymerization reactions. For example, it could be copolymerized with olefins like 4-methyl-1-pentene (B8377) to create functional polyolefins with modified surface properties. expresspolymlett.commdpi.com The resulting polymers could have improved adhesion, printability, or biocompatibility.

While direct research on the integration of this compound into these fields is still emerging, the established chemistry of terminal alkynes and chiral alcohols in materials science provides a strong foundation for future exploration.

Table 2: Potential Applications of this compound in Materials Science and Nanotechnology

Field Application Role of this compound
Nanotechnology Surface Functionalization of Nanoparticles Provides an alkyne handle for "click" chemistry conjugation
Nanotechnology Drug Delivery Systems Component of a biodegradable polymer shell or linker molecule
Materials Science Functional Polymer Synthesis Monomer or co-monomer in polymerization reactions

Addressing Scalability and Economic Feasibility of High-Purity this compound Stereoisomer Synthesis for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of enantiomerically pure compounds presents significant challenges. chiralpedia.com For this compound, the key hurdles are the scalability of stereoselective synthesis methods and their economic feasibility.

Traditional methods for obtaining single stereoisomers, such as the resolution of racemates, are often limited to a 50% theoretical yield for the desired isomer, which is not economically viable for large-scale production unless the unwanted isomer can be recycled. researchgate.net Asymmetric synthesis, while more efficient, often relies on expensive chiral catalysts, ligands, or reagents, which can make the final product costly. chiralpedia.comresearchgate.net

Recent advancements in biocatalysis offer a promising solution. nih.gov Enzyme-catalyzed reactions can be highly stereoselective and are often more cost-effective and scalable than traditional chemical methods. nih.gov For example, the one-pot multi-enzymatic synthesis of 4-methylheptan-3-ol stereoisomers demonstrates a scalable and efficient approach. nih.gov However, challenges remain, including:

Enzyme Stability and Reusability : Immobilizing enzymes on solid supports can enhance their stability and allow for reuse, which is crucial for reducing costs in industrial processes. nih.gov

Catalyst Recovery : The recovery and recycling of both chemical and biological catalysts are critical for economic viability and sustainability. chiralpedia.com

Process Optimization : High substrate concentrations are needed to maximize throughput, but this can lead to enzyme inhibition. rsc.org Developing robust enzymes and reaction conditions is an active area of research. rsc.org

Overcoming these challenges is essential for the widespread industrial application of high-purity this compound stereoisomers in pharmaceuticals, agrochemicals, and other fine chemical industries.

Comprehensive Regulatory Science Research for this compound Applications

As with any chemical intended for commercial use, this compound and its derivatives would be subject to comprehensive regulatory oversight. tilleydistribution.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA), as well as international agencies, establish frameworks to ensure product safety, quality, and environmental protection. tilleydistribution.comnews-medical.net

For applications in the pharmaceutical industry, where it might be used as an advanced intermediate for active pharmaceutical ingredients (APIs), stringent regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the European Union would apply. htfmarketintelligence.comchemanager-online.com These regulations require detailed information on the substance's properties, hazards, and risks.

Key areas of regulatory science research for this compound would include:

Toxicology Studies : Assessing the potential health effects of the compound and its derivatives.

Environmental Fate and Ecotoxicology : Understanding how the compound behaves in the environment and its potential impact on ecosystems.

Purity and Impurity Profiling : Identifying and quantifying any impurities from the manufacturing process, which is critical for pharmaceutical applications.

Compliance with Manufacturing Standards : Ensuring that production processes adhere to Good Manufacturing Practices (GMP).

Currently, publicly available safety data for this compound indicates that it is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation. sigmaaldrich.com Comprehensive regulatory research would be necessary to fully characterize its safety profile and establish guidelines for its safe handling and use in any future commercial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-1-heptyn-3-ol, and how can purity be optimized?

  • Methodology : Begin with precursors such as 2-methylpentanal (CAS 123-15-9) and calcium carbide (CAS 75-20-7), as these are upstream reactants for alkyne formation . Optimize reaction conditions (e.g., temperature, catalyst selection) using Lindlar catalysts or palladium-based systems to control selectivity in hydrogenation steps . Purification via fractional distillation or chromatography is critical due to the compound’s boiling point (168.7°C at 760 mmHg) and density (0.884 g/cm³) . Validate purity using GC-MS (>95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How should researchers characterize this compound to confirm its identity and stability?

  • Methodology :

  • Structural confirmation : Combine FT-IR (to identify hydroxyl and alkyne stretches) with ¹H NMR (e.g., δ ~1.5–2.5 ppm for methyl groups, δ ~2.0–3.0 ppm for alkynyl protons) and ¹³C NMR (e.g., ~70–85 ppm for sp-hybridized carbons) .
  • Stability assessment : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via HPLC and track byproducts using high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) due to skin/eye irritation risks (Category 2A hazards) .
  • Store at 2–8°C in airtight containers to prevent oxidation or moisture absorption .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in hydrogenation or rearrangement reactions?

  • Methodology :

  • Isotopic labeling : Use deuterated analogs (e.g., D₂ gas) to trace hydrogenation pathways and identify intermediates via in-situ IR or NMR .
  • Computational modeling : Apply DFT (Density Functional Theory) to predict transition states and activation energies for alkyne-to-alkene conversions .
  • Kinetic studies : Monitor reaction progress under controlled conditions (e.g., continuous-flow systems) to assess catalyst deactivation or side reactions .

Q. What strategies resolve contradictions in published data on the compound’s reactivity or biological activity?

  • Methodology :

  • Meta-analysis : Systematically compare datasets using tools like PRISMA guidelines, focusing on variables such as solvent polarity, catalyst type, and temperature .

    05 文献检索Literature search for meta-analysis
    02:58

  • Reproducibility checks : Replicate key experiments (e.g., hydrogenation yields) while documenting deviations in procedural details (e.g., stirring rates, reagent purity) .

  • Cross-disciplinary validation : Collaborate with computational chemists to reconcile experimental results with in silico predictions (e.g., Reaxys or PISTACHIO databases) .

Q. How does this compound interact with biological systems, and what experimental models are appropriate?

  • Methodology :

  • In vitro assays : Use cell cultures (e.g., HEK293 or HeLa) to test cytotoxicity (via MTT assays) and membrane permeability (via fluorescence microscopy) .
  • Enzymatic studies : Investigate inhibition/activation effects on enzymes like cytochrome P450 using spectrophotometric methods .
  • Pheromone studies : Employ gas chromatography-electroantennography (GC-EAD) to assess its role as a signaling molecule in insect models .

Key Methodological Recommendations

  • Experimental Design : Follow Beilstein Journal guidelines for documenting synthesis and characterization, ensuring reproducibility by detailing catalyst loads, solvent ratios, and purification steps .
  • Data Presentation : Use tables to summarize physical properties (avoiding redundancy in text) and supplementary files for extended datasets (e.g., NMR spectra) .
  • Safety Compliance : Adopt TCI America’s hazard mitigation protocols, including emergency eyewash stations and spill kits .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.